molecular formula C9H7IN2O2 B3218764 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190312-11-8

3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B3218764
CAS No.: 1190312-11-8
M. Wt: 302.07 g/mol
InChI Key: WXSANINMGUPJBU-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde ( 1190312-11-8) is a pyrrolo[2,3-b]pyridine derivative offered for research purposes. This compound belongs to a class of nitrogen-containing heterocycles, also known as azaisoindoles, which are privileged scaffolds in medicinal chemistry and drug discovery . The pyrrolopyridine core structure is a key pharmacophore found in various biologically active compounds and several approved therapeutics . Its specific structure, featuring an iodine atom and an aldehyde functional group, makes it a versatile synthetic intermediate. The iodine substituent is amenable to various cross-coupling reactions, such as Sonogashira coupling, which is frequently employed in the synthesis of more complex pyrrolopyridine-based structures for pharmaceutical research . Meanwhile, the aldehyde group provides a handle for further chemical modifications, including condensation reactions. Research into pyrrolopyridine isomers has demonstrated a broad spectrum of pharmacological activities, including investigation for use in oncology, diseases of the nervous system, and as antidiabetic and antimicrobial agents . Furthermore, specific pyrrolo[2,3-b]pyridine derivatives have been identified as key scaffolds in the development of potent and selective inhibitors of protein kinases, which are important targets in cancer research . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-7-2-5(4-13)8-6(10)3-11-9(8)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSANINMGUPJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=C1)C=O)C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187269
Record name 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-11-8
Record name 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolopyridine Family

Key structural analogues include:

Compound Name Substituents (Position) Key Features Pharmacological Relevance
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 6-Fluoro, 4-carbaldehyde Fluorine enhances metabolic stability and bioavailability; used in kinase inhibitor synthesis . Preclinical studies for oncology targets.
L-750,667 (Azaindole derivative) 3-Iodo, 4-azaindole core High affinity for dopamine D4 receptors (Ki = 0.51 nM); >2000-fold selectivity over D2/D3 receptors . Radioligand for CNS receptor mapping.
3-[3,4-Dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile Thieno[2,3-b]thiophene core Symmetrical bis-heterocycle with sulfur/nitrogen; applications in materials science . Non-pharmacological (material properties).

Key Research Findings

  • Thieno[2,3-b]thiophene derivatives are synthesized via sodium hydride-mediated cyclization, a method adaptable to pyrrolopyridines but with lower yields for iodinated variants .
  • Biological Activity :

    • L-750,667 demonstrates stereoselective binding to D4 receptors, with (+)-butaclamol showing 10-fold higher affinity than (-)-butaclamol . This highlights the importance of stereochemistry in pyrrolopyridine-based ligands, a factor underexplored in carbaldehyde derivatives.

Biological Activity

3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both an iodine atom and a methoxy group, positions it as a promising candidate for further pharmacological exploration. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C9H7IN2O2
  • Molecular Weight: 302.07 g/mol
  • CAS Number: 1190312-11-8

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, potentially leading to biological effects like:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain derivatives can induce apoptosis in ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrrolo[2,3-b]pyridine derivatives have shown effectiveness against various pathogens:

  • Antimycobacterial Activity: Some derivatives have been tested against Mycobacterium tuberculosis, with certain compounds exhibiting low MIC values (minimum inhibitory concentration), indicating potent activity against this pathogen .

Other Biological Activities

In addition to anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess:

  • Analgesic Properties: Similar pyrrolo derivatives have been studied for their potential use in treating pain-related conditions.
  • Antidiabetic Effects: Compounds within this chemical class have demonstrated the ability to enhance insulin sensitivity in preclinical models .

Case Studies and Research Findings

StudyFindings
Kalai et al. (2021)Investigated the cytotoxic effects on ovarian and breast cancer cell lines; showed moderate cytotoxicity with limited toxicity towards healthy cells .
Deraeve et al. (2021)Evaluated antimycobacterial activity; identified compounds with MIC values below 0.15 µM against M. tuberculosis.
Unpublished ResearchSuggested potential analgesic and antidiabetic activities based on structural similarities to known active compounds.

Q & A

Q. What are the critical factors in designing a synthetic route for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?

Key considerations include:

  • Iodination strategy : Use transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) to introduce iodine at the 3-position while avoiding overhalogenation .
  • Aldehyde protection : Employ protecting groups (e.g., acetals) during synthesis to prevent undesired oxidation or nucleophilic attacks at the aldehyde .
  • Methoxy group stability : Optimize reaction pH and temperature to retain the methoxy substituent, which is prone to demethylation under harsh conditions .
  • Multi-step protocols : Combine Vilsmeier-Haack formylation for aldehyde introduction with sequential functionalization steps .

Q. What purification methods are most effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar aldehyde derivatives from byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) based on differential solubility of the aldehyde vs. impurities .
  • HPLC : Apply reverse-phase chromatography for high-purity isolation, particularly when synthesizing analogs for biological testing .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic characterization :
    • 1^1H/13^{13}C NMR : Identify key signals (e.g., aldehyde proton at ~9.8 ppm, pyrrole NH at ~12 ppm) and compare with computational predictions .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]+^+ for iodine-containing species) .
    • FT-IR : Confirm aldehyde C=O stretch (~1700 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can the iodine substituent be strategically functionalized for drug discovery applications?

  • Cross-coupling reactions : Utilize Suzuki-Miyaura or Sonogashira reactions to replace iodine with aryl, alkenyl, or alkynyl groups for SAR studies .
  • Nucleophilic substitution : React with amines or thiols under mild conditions to generate secondary derivatives while retaining the aldehyde for further modifications .
  • Photocatalyzed reactions : Explore C–I bond activation under blue light to enable late-stage diversification without metal catalysts .

Q. What experimental approaches resolve contradictions in reported reaction yields for aldehyde-group modifications?

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (methanol, ethanol) solvents to assess nucleophilicity and side reactions .
  • Catalyst optimization : Test bases (e.g., triethylamine vs. DBU) and transition metals (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) to improve selectivity .
  • In-situ monitoring : Use 19^{19}F NMR or reaction calorimetry to track intermediates and optimize reaction kinetics .

Q. How can researchers design biological assays to evaluate the anticancer potential of derivatives?

  • Targeted kinase inhibition : Screen against JAK/STAT or PI3K pathways using enzymatic assays, given the pyrrolopyridine core’s affinity for kinase ATP pockets .
  • Cellular cytotoxicity : Test derivatives in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, correlating IC50_{50} values with substituent electronic profiles .
  • Molecular docking : Perform in silico studies to predict binding modes with proteins like BSA or DNA topoisomerases, guided by the aldehyde’s hydrogen-bonding capacity .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Lyophilization : Store as a freeze-dried solid under inert gas (N2_2 or Ar) to prevent aldehyde oxidation .
  • Stabilizer additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in solution formulations to inhibit radical degradation .
  • Low-temperature storage : Maintain at –20°C in amber vials to reduce thermal and photolytic decomposition .

Methodological Notes

  • Controlled experiments are essential for optimizing synthetic routes and resolving literature discrepancies.
  • Computational tools (e.g., DFT calculations, molecular dynamics) enhance mechanistic understanding of reactivity and biological interactions .
  • Interdisciplinary collaboration with toxicology and pharmacology experts is recommended for translational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Reactant of Route 2
3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

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